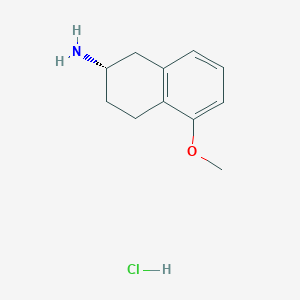

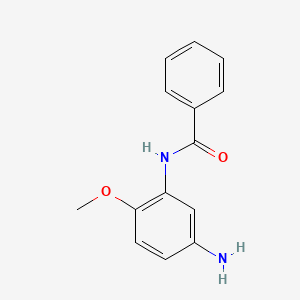

N-(5-amino-2-methoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

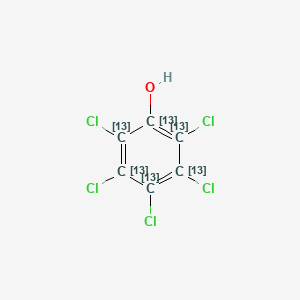

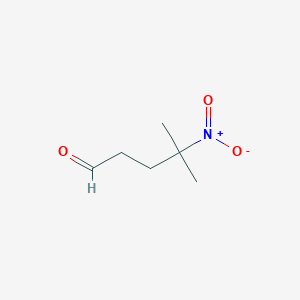

“N-(5-amino-2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has gained significant attention in scientific research due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 242.28 g/mol . The storage temperature for this compound is room temperature .科学的研究の応用

Alzheimer's Disease Research

N-(5-amino-2-methoxyphenyl)benzamide derivatives have been used in Alzheimer's disease research. A study utilized a specific derivative as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This research provided insights into the receptor densities in both hippocampi and raphe nuclei, correlating with the severity of clinical symptoms and glucose utilization in the brains of Alzheimer's patients (Kepe et al., 2006).

Antimicrobial and Antioxidant Activities

A new benzamide compound was isolated from endophytic Streptomyces, showing antimicrobial and antioxidant activities. This compound was structurally similar to this compound and highlights the potential of benzamide derivatives in biological applications, particularly in antimicrobial and antioxidant contexts (Yang et al., 2015).

Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, including those related to this compound, were studied for their potential neuroleptic activity. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to this compound, have been used for melanoma imaging. These compounds showed high uptake in melanoma metastases, indicating their potential in both imaging and possibly radionuclide therapy for melanoma (Eisenhut et al., 2000).

Electrochemical Oxidation in Antioxidants

The electrochemical oxidation of amino-substituted benzamide derivatives, including those related to this compound, was investigated to understand their free radical scavenging activity as antioxidants. The study provided insights into the mechanisms underlying the antioxidant activity of these compounds (Jovanović et al., 2020).

Enzyme Inhibition and Antioxidant Activities

N-substituted derivatives of (5-chloro-2-methoxyphenyl)benzene sulfonamide, structurally related to this compound, were synthesized and tested for enzyme inhibition and antioxidant activities. This research adds to the understanding of the biological activities of benzamide derivatives (Fatima et al., 2013).

Safety and Hazards

The safety data sheet for “N-(5-amino-2-methoxyphenyl)benzamide” suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOSDLLPUGRAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586140 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119-88-0 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)